![molecular formula C26H33N3O3 B12457619 1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12457619.png)
1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylglycyl group, a methylphenyl group, and a dimethylphenyl group attached to a cyclohexanecarboxamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of N-acetylglycyl intermediate: This step involves the acetylation of glycine to form N-acetylglycine.
Coupling with 4-methylphenylamine: The N-acetylglycine is then coupled with 4-methylphenylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-acetylglycyl-(4-methylphenyl)amine intermediate.
Formation of the final compound: The intermediate is then reacted with N-(2,6-dimethylphenyl)cyclohexanecarboxamide under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide: Similar structure but with a methoxy group instead of a methyl group.
N1-(2,6-dimethylphenyl)-N2,N2-diethylglycinamide: Similar backbone but with different substituents.
Uniqueness
1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H33N3O3 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
1-(N-(2-acetamidoacetyl)-4-methylanilino)-N-(2,6-dimethylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H33N3O3/c1-18-11-13-22(14-12-18)29(23(31)17-27-21(4)30)26(15-6-5-7-16-26)25(32)28-24-19(2)9-8-10-20(24)3/h8-14H,5-7,15-17H2,1-4H3,(H,27,30)(H,28,32) |
Clé InChI |
ODDOJUJOWHSRJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(C(=O)CNC(=O)C)C2(CCCCC2)C(=O)NC3=C(C=CC=C3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12457537.png)
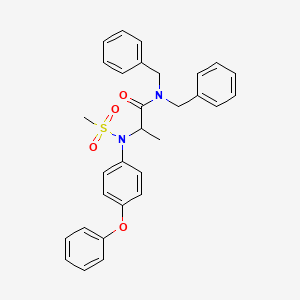
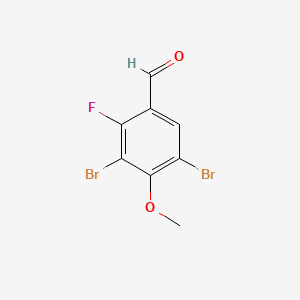
![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![5-butylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12457560.png)
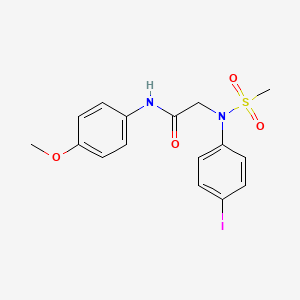
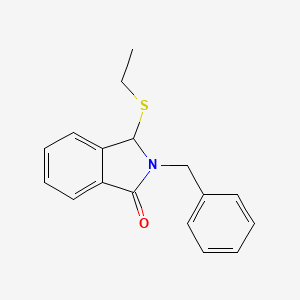
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12457580.png)
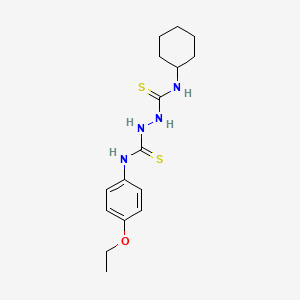
![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)
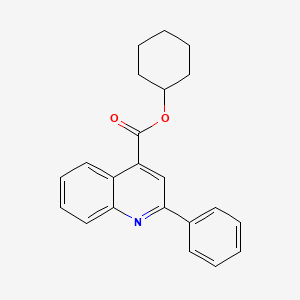
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}thiophene-2-carboxamide](/img/structure/B12457625.png)
![N-[2-(5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]-3-methylbenzamide](/img/structure/B12457633.png)
